[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol
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Overview
Description
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropane ring substituted with a methanol group and a methylprop-1-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the methanol group. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of a suitable electrophile to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as rhodium or copper complexes can enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, PBr3, or other halogenating agents under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropylmethane derivatives.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and could be explored for therapeutic uses.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol: This compound has a similar structure but with an additional methyl group on the cyclopropane ring.
Cyclopropanemethanol, 2-(2-methyl-1-propenylidene): Another structurally related compound with slight variations in the substituents.
Uniqueness
[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
89590-62-5 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c1-6(2)3-7-4-8(7)5-9/h8-9H,4-5H2,1-2H3 |
InChI Key |
LQBDTJNMPJUAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1CC1CO)C |
Origin of Product |
United States |
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